(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a (2-nitro-1H-imidazol-1-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The nitro group can be introduced via nitration reactions, and the boronic acid group can be attached using Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different substituted imidazoles.
Substitution: The boronic acid group can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted imidazole, while substitution reactions involving the boronic acid group could lead to various aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The imidazole ring is a common motif in many pharmaceuticals, and the nitro group can be further modified to enhance biological activity .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid exerts its effects depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids and imidazole derivatives, such as:
- (4-(1H-imidazol-1-yl)phenyl)boronic acid
- (4-(2-nitro-1H-imidazol-1-yl)phenyl)boronic acid
- (4-((2-amino-1H-imidazol-1-yl)methyl)phenyl)boronic acid
Uniqueness
What sets (4-((2-Nitro-1H-imidazol-1-yl)methyl)phenyl)boronic acid apart is the combination of the nitro group and the boronic acid moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
137756-87-7 |
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Molecular Formula |
C10H10BN3O4 |
Molecular Weight |
247.02 g/mol |
IUPAC Name |
[4-[(2-nitroimidazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H10BN3O4/c15-11(16)9-3-1-8(2-4-9)7-13-6-5-12-10(13)14(17)18/h1-6,15-16H,7H2 |
InChI Key |
KCBMFWPZUXTRFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=CN=C2[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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